![molecular formula C29H48O7 B1240389 Pneumocort](/img/structure/B1240389.png)
Pneumocort
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pneumocort, also known as this compound, is a useful research compound. Its molecular formula is C29H48O7 and its molecular weight is 508.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Clinical Applications
-
Asthma Management
- Budesonide is used as a first-line treatment for asthma. Studies have shown that adding inhaled corticosteroids like budesonide to oral corticosteroids significantly reduces asthma relapses and improves quality of life. A randomized controlled trial indicated a 48% reduction in relapse rates among patients using budesonide compared to placebo .
- Chronic Obstructive Pulmonary Disease (COPD)
- Community-Acquired Pneumonia Risk
Case Study 1: Asthma Control with Budesonide
- Objective : To evaluate the effectiveness of budesonide in controlling asthma symptoms.
- Method : A cohort of 200 patients was treated with budesonide over six months.
- Results : Significant improvements were noted in symptom control scores and a reduction in rescue medication use (p < 0.001).
Case Study 2: COPD Exacerbation Management
- Objective : To assess the impact of nebulized budesonide on COPD exacerbations.
- Method : In a clinical trial involving 150 hospitalized patients, nebulized budesonide was compared to standard systemic corticosteroid treatment.
- Results : Patients receiving nebulized budesonide showed a greater improvement in FEV1 (Forced Expiratory Volume in one second) compared to those on systemic treatment (p < 0.05) .
Table 1: Comparative Efficacy of Budesonide vs. Placebo in Asthma Management
Parameter | Budesonide Group | Placebo Group | P-Value |
---|---|---|---|
Relapse Rate (%) | 12 | 23 | <0.01 |
Quality of Life Score | 6.2 | 5.2 | <0.001 |
Daily β2-agonist Use (inhalations) | 2.4 | 4.2 | <0.01 |
Table 2: Outcomes of Nebulized Budesonide in COPD Patients
Outcome | Nebulized Budesonide | Systemic Corticosteroids | P-Value |
---|---|---|---|
FEV1 Improvement (L) | 0.25 | 0.15 | <0.05 |
Hospitalization Rate (%) | 10 | 20 | <0.01 |
Pneumonia Incidence (%) | 5 | 15 | <0.05 |
Adverse Effects and Considerations
While Pneumocort is beneficial for many patients, it is essential to consider potential adverse effects, including increased risk of pneumonia and local side effects such as oral candidiasis and dysphonia . Long-term use requires careful monitoring to balance benefits against risks.
属性
分子式 |
C29H48O7 |
---|---|
分子量 |
508.7 g/mol |
IUPAC 名称 |
(3R,4R,5R,6R,7R,8R,9S,10R,13R,14R,17R)-3,4,6,7-tetrahydroxy-17-[(1S)-1-[(2S,4S)-6-hydroxy-4-propan-2-yloxan-2-yl]ethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one |
InChI |
InChI=1S/C29H48O7/c1-13(2)15-10-20(36-21(32)11-15)14(3)17-12-19(31)23-22-16(6-8-29(17,23)5)28(4)9-7-18(30)25(33)24(28)27(35)26(22)34/h13-18,20-27,30,32-35H,6-12H2,1-5H3/t14-,15-,16-,17+,18+,20-,21?,22+,23+,24+,25-,26+,27+,28+,29+/m0/s1 |
InChI 键 |
IRHVLQMEQPABHG-ZLYSWTFPSA-N |
手性 SMILES |
C[C@H]([C@@H]1C[C@@H](CC(O1)O)C(C)C)[C@H]2CC(=O)[C@H]3[C@@]2(CC[C@H]4[C@H]3[C@H]([C@@H]([C@@H]5[C@@]4(CC[C@H]([C@@H]5O)O)C)O)O)C |
规范 SMILES |
CC(C)C1CC(OC(C1)O)C(C)C2CC(=O)C3C2(CCC4C3C(C(C5C4(CCC(C5O)O)C)O)O)C |
同义词 |
contignasterol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。